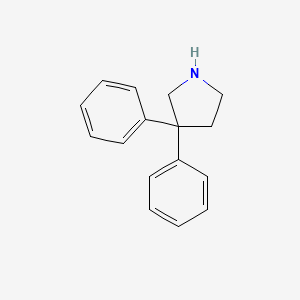

3,3-Diphenylpyrrolidine

Descripción general

Descripción

3,3-Diphenylpyrrolidine is a nitrogen-containing heterocyclic compound with the chemical formula C₁₆H₁₇N . It belongs to the pyrrolidine family and features a five-membered ring structure. The presence of two phenyl groups attached to the pyrrolidine ring contributes to its unique properties and potential applications .

Synthesis Analysis

The synthesis of This compound involves constructing the pyrrolidine ring from different cyclic or acyclic precursors. Researchers have reported various synthetic strategies, detailing reaction conditions and yields. Additionally, functionalization of preformed pyrrolidine rings (e.g., proline derivatives) has been explored .

Molecular Structure Analysis

The pyrrolidine ring is characterized by its stereogenicity, with chiral carbons. Different stereoisomers and spatial orientations of substituents can significantly impact the biological profile of drug candidates. Understanding the 3D arrangement of atoms within the molecule is crucial for drug design and binding interactions with enantioselective proteins .

Chemical Reactions Analysis

While specific chemical reactions involving This compound may vary, its reactivity can be explored through functional group transformations, ring-opening reactions, and derivatization. Investigating its behavior under different conditions provides insights into its potential applications .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Anticonvulsant Activity

3,3-Diphenylpyrrolidine derivatives have been studied for their anticonvulsant activity. Brine and Boldt (1983) synthesized six derivatives and found that one of them, (+/-)-2-imino-1,5-dimethyl-3,3-diphenylpyrrolidine hydrochloride, showed effectiveness in protecting mice against seizures induced by maximal electroshock at a 30-mg/kg dose level (Brine & Boldt, 1983).

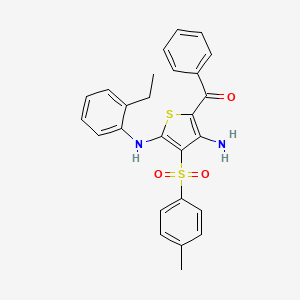

Structural Analysis and Acid Dissociation Constants

Nural (2017) conducted a study on 5,5-diphenylpyrrolidine N -aroylthioureas derivatives, using various techniques such as NMR, FTIR spectroscopy, and mass spectrometry for structural analysis. The acid dissociation constants of these compounds were determined using the Hyperquad computer program, which analyzed data from potentiometric titration in dimethyl sulfoxide–water hydroorganic solvent (Nural, 2017).

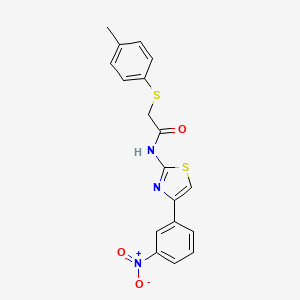

Antimicrobial and Antineoplastic Activities

Saudi, El Semary, and El Sawaf (2002) synthesized 3-arylidene-1,5-diphenylpyrrolidine-2,4-diones and evaluated them for their antimicrobial and antineoplastic activities. The compounds showed both types of activities, highlighting their potential in pharmaceutical applications (Saudi, El Semary & El Sawaf, 2002).

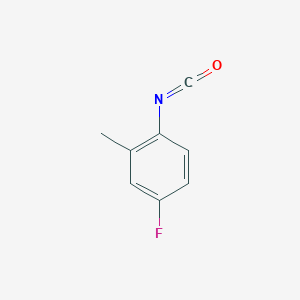

Enantioselective Synthesis in Amino Acids

Liu et al. (2008) developed a novel synthesis method for optically active anti-beta-substituted gamma,delta-unsaturated amino acids. This method involved a thio-Claisen rearrangement using a 2,5-diphenylpyrrolidine as a chiral auxiliary, demonstrating good yields and high diastereoselectivities and enantioselectivities (Liu et al., 2008).

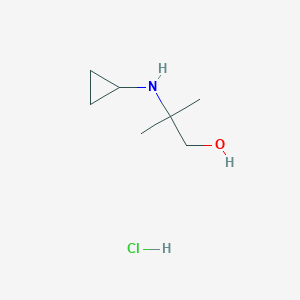

Pharmacological Evaluation for Alpha-Adrenoceptors

Kulig et al. (2009) synthesized a series of novel arylpiperazines bearing a 3,3-diphenylpyrrolidin-2-one fragment. These were evaluated for their binding affinity for alpha(1)- and alpha(2)-adrenoceptors, along with their antiarrhythmic, and antihypertensive activities. This research provides insights into the potential of these compounds in cardiovascular pharmacology (Kulig et al., 2009).

Cyclometalation with Organometallic Complexes

Feghali et al. (2013) explored the cyclometalation of (2R,5R)-2,5-diphenylpyrrolidine with half-sandwich iridium(III) and rhodium(III) complexes. This research provides valuable insights into the application of 3,3-diphenylpyrrolidines in organometallic chemistry and potential catalyst design (Feghali et al., 2013).

Propiedades

IUPAC Name |

3,3-diphenylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N/c1-3-7-14(8-4-1)16(11-12-17-13-16)15-9-5-2-6-10-15/h1-10,17H,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBUQNQBKDPMBFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

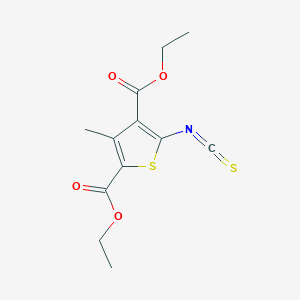

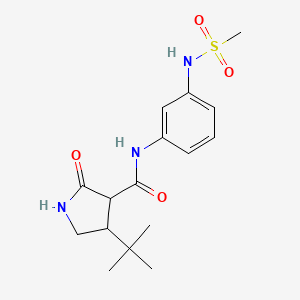

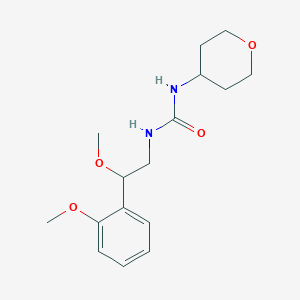

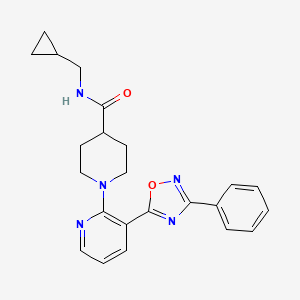

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2568776.png)

![1-(3-chlorophenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2568777.png)

![N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfinyl]acetamide](/img/structure/B2568779.png)

![2-((4-(trifluoromethyl)phenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2568783.png)

![5-[(4-Chloro-3,5-dimethylphenoxy)methyl]furan-2-carbaldehyde](/img/structure/B2568784.png)